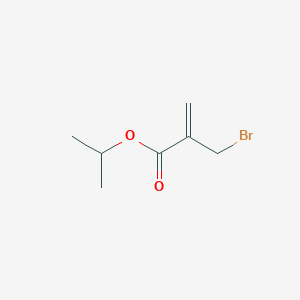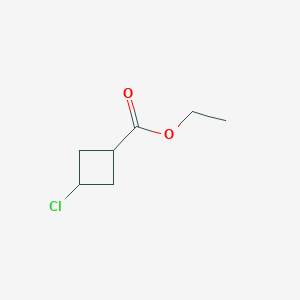![molecular formula C5H9ClMgO2 B12556852 Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 148318-99-4](/img/structure/B12556852.png)
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is a chemical compound known for its utility in various organic synthesis reactions. It is often used as a Grignard reagent, which is a class of organomagnesium compounds widely employed in the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- can be synthesized through the reaction of magnesium with chloro[2-(1,3-dioxolan-2-yl)ethyl] bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2OCH2CH2O→MgClCH2CH2OCH2CH2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Acts as a reducing agent in certain conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF, diethyl ether.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
RCHO+MgClCH2CH2OCH2CH2O→RCH(OH)CH2CH2OCH2CH2O
Applications De Recherche Scientifique
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Involved in the preparation of polymers and other advanced materials.
Radiolabeled Compounds: Utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action for magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, iodo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, chloro[2-(1,3-dioxolan-2-yl)methyl]-
Uniqueness
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is unique due to its specific reactivity profile and stability. Compared to its bromide and iodide counterparts, the chloride variant offers a balance between reactivity and ease of handling. Its structure, featuring the 1,3-dioxolane ring, provides additional stability and specificity in reactions, making it a preferred choice in certain synthetic applications .
Propriétés
Numéro CAS |
148318-99-4 |
|---|---|
Formule moléculaire |
C5H9ClMgO2 |
Poids moléculaire |
160.88 g/mol |
Nom IUPAC |
magnesium;2-ethyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C5H9O2.ClH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WLZWOTCGHRLPCD-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC1OCCO1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)



![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)

![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
